6-Chloro-2,2-dimethyl-4-chromanone
Overview
Description
6-Chloro-2,2-dimethyl-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chromanone framework with a chlorine atom at the 6th position and two methyl groups at the 2nd position. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Mechanism of Action
Target of Action
Chromanone analogs have been known to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone analogs are known to interact with their targets and induce significant biological changes .
Result of Action
Chromanone analogs have been associated with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-4-chromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a chlorinated phenol and a suitable β-ketoester .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethyl-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanones.
Scientific Research Applications
6-Chloro-2,2-dimethyl-4-chromanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Similar structure with methoxy groups instead of chlorine.
6-Methyl-2-chromanone: Lacks the chlorine atom and has a methyl group at the 6th position.
2,2-Dimethyl-4-chromanone: Lacks the chlorine atom
Uniqueness
6-Chloro-2,2-dimethyl-4-chromanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmacological agent compared to its analogs .
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-3H-chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQBJKPCYZKZJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452598 | |
Record name | 6-Chloro-2,2-dimethyl-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80055-85-2 | |
Record name | 6-Chloro-2,2-dimethyl-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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